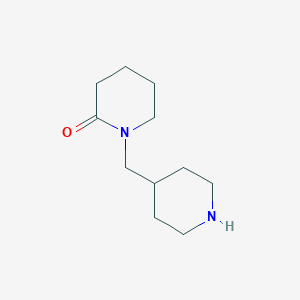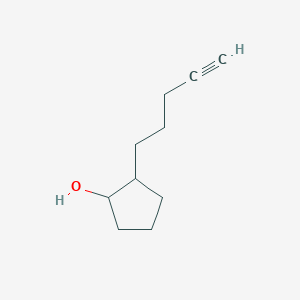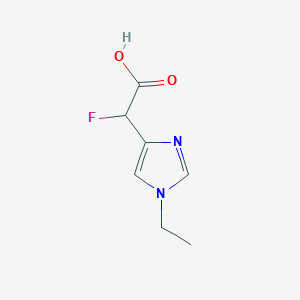![molecular formula C13H20O2 B13315542 7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
7-Propanoylspiro[4.5]decan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Propanoylspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propanoylspiro[4.5]decan-8-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of spirocyclic compounds with high selectivity and yield . The reaction typically requires a Lewis acid catalyst and is conducted under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Propanoylspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
7-Propanoylspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 7-Propanoylspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-: A related compound with additional epoxy and isopropyl groups.
Uniqueness
7-Propanoylspiro[4.5]decan-8-one is unique due to its specific propanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies.
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
9-propanoylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H20O2/c1-2-11(14)10-9-13(6-3-4-7-13)8-5-12(10)15/h10H,2-9H2,1H3 |
InChIキー |
FXWRGHWAINHDKG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CC2(CCCC2)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile](/img/structure/B13315471.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine](/img/structure/B13315477.png)
![7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13315488.png)





![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)

![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)

